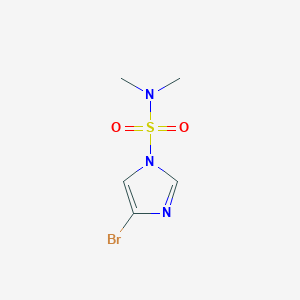
1-(Dimethylaminosulfonyl)-4-bromoimidazole
Descripción general
Descripción
1-(Dimethylaminosulfonyl)-4-bromoimidazole, also known as DABBr, is an organic compound with a molecular formula of C4H6BrN2O2S. It is a derivative of imidazole and is used as a reagent in organic synthesis. DABBr is a colorless solid that is soluble in water, alcohols, and many organic solvents. It is a versatile reagent that has been used in a variety of organic reactions, including cyclization, acylation, and alkylation.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- Research has shown that compounds structurally related to "1-(Dimethylaminosulfonyl)-4-bromoimidazole" have been synthesized and evaluated for their antibacterial activity. For instance, 6-Arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides and their derivatives demonstrated significant antibacterial efficacy against Escherichia coli and Staphylococcus aureus, comparable to known antibiotics such as sulfamethoxazole and Norfloxacin (Gadad et al., 2000).
Antimicrobial Evaluation
- Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, related to the structure of interest, have been synthesized and shown to possess antimicrobial activities exceeding that of reference drugs. These findings suggest potential for the development of new antimicrobial agents (Alsaedi et al., 2019).
Catalytic Applications
- Complexes derived from similar compounds have been utilized in polymerization reactions, indicating their potential as catalysts in chemical synthesis processes (Attandoh et al., 2014).
Derivatization Agent for Aldehydes
- A derivatizing agent for carbonyl compounds, synthesized from a similar structure, has shown improved solubility in polar solvents and has been applied to the determination of aldehydes in various samples, highlighting its utility in analytical chemistry (Jachmann & Karst, 2001).
Water Oxidation Catalysis
- Research on ruthenium complexes with axial imidazole/DMSO ligands, related to the chemical of interest, has demonstrated significant activity as water oxidation catalysts. This suggests potential applications in the field of renewable energy and environmental chemistry (Wang et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 1-(Dimethylaminosulfonyl)-4-bromoimidazole is the free amino groups of peptides and proteins . This compound, similar to dansyl chloride, reacts with these amino groups to form stable fluorescent sulfonamide adducts .
Mode of Action
1-(Dimethylaminosulfonyl)-4-bromoimidazole interacts with its targets by reacting with the free amino groups of peptides and proteins . This reaction results in the formation of stable fluorescent sulfonamide adducts . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis .
Biochemical Pathways
It is known that the compound’s interaction with free amino groups can influence various biochemical reactions involving peptides and proteins .
Pharmacokinetics
Based on its structural similarity to dansyl chloride, it can be inferred that it may have similar adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of 1-(Dimethylaminosulfonyl)-4-bromoimidazole is the formation of stable fluorescent sulfonamide adducts with peptides and proteins . These adducts can be used for various analytical purposes, such as identifying N-terminal amino acids .
Action Environment
The action, efficacy, and stability of 1-(Dimethylaminosulfonyl)-4-bromoimidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity with amino groups . .
Propiedades
IUPAC Name |
4-bromo-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-3-5(6)7-4-9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQXSWIBDOLLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(N=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240674 | |
| Record name | 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylaminosulfonyl)-4-bromoimidazole | |
CAS RN |
623577-41-3 | |
| Record name | 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623577-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

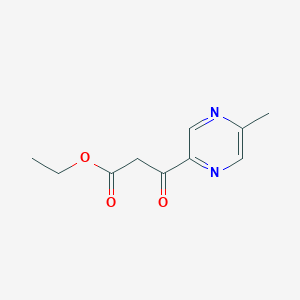



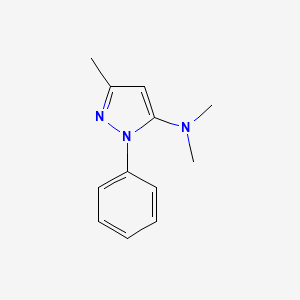

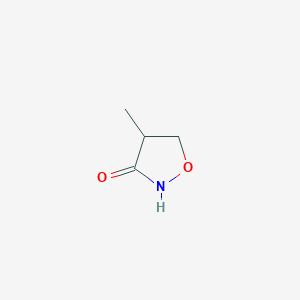


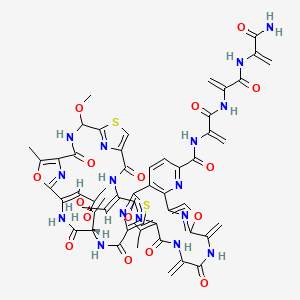

![6,7,8,9-tetrahydro-Pyrido[1,2-a]indole](/img/structure/B3147475.png)

